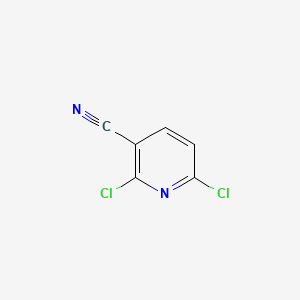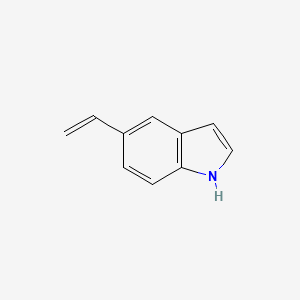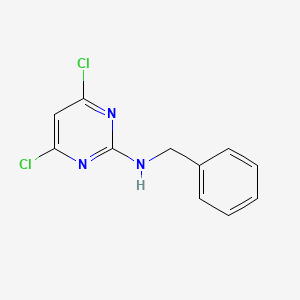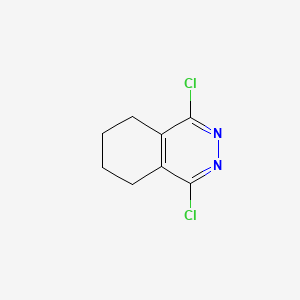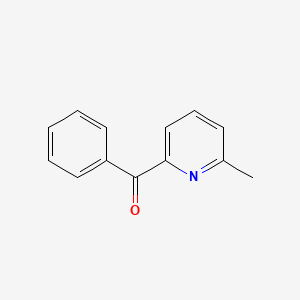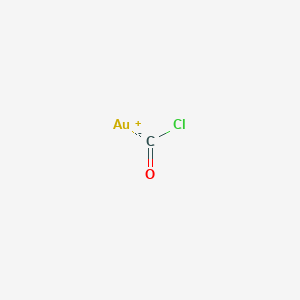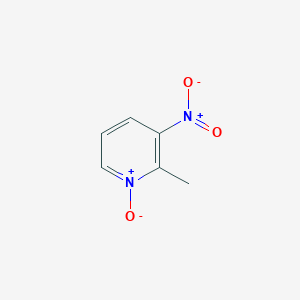![molecular formula C5H10O2 B1315204 [(Propan-2-yl)oxy]acetaldehyde CAS No. 77342-92-8](/img/structure/B1315204.png)
[(Propan-2-yl)oxy]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl)oxy]acetaldehyde, also known as propionaldehyde, is an organic compound with the chemical formula CH3CH(OH)CHO. It is a colorless, flammable liquid with a strong, pungent odor. Propionaldehyde is widely used as a solvent and intermediate in the production of pharmaceuticals, perfumes, dyes, and other chemicals. It is also used as a preservative in food and beverages. In addition, propionaldehyde is an important intermediate in the synthesis of various compounds, such as propionic acid and acrolein.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of [(Propan-2-yl)oxy]acetaldehyde can be achieved through the reaction of propan-2-ol with acetaldehyde in the presence of an acid catalyst.
Starting Materials
Propan-2-ol, Acetaldehyde, Acid catalyst (e.g. sulfuric acid)
Reaction
Mix propan-2-ol and acetaldehyde in a reaction flask, Add a few drops of acid catalyst to the mixture, Heat the mixture under reflux for several hours, Allow the mixture to cool to room temperature, Extract the product with a suitable solvent (e.g. diethyl ether), Dry the organic layer with anhydrous sodium sulfate, Filter the solution and evaporate the solvent under reduced pressure, Purify the product by distillation or recrystallization
Aplicaciones Científicas De Investigación
Propionaldehyde is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a solvent in chromatography, and as an inhibitor of enzymes. Propionaldehyde has also been used in the synthesis of polymers and in the preparation of various polymers and copolymers systems. In addition, [(Propan-2-yl)oxy]acetaldehydeyde has been used in the synthesis of polysaccharides and polysaccharide-based polymers.
Mecanismo De Acción
Propionaldehyde is a highly reactive compound and can react with a variety of compounds, including proteins, lipids, and carbohydrates. It can also react with nucleic acids, such as DNA and RNA, and can form covalent bonds with these molecules. Propionaldehyde can also form adducts with proteins, which can lead to changes in the structure and function of the proteins.
Efectos Bioquímicos Y Fisiológicos
Propionaldehyde has a variety of biochemical and physiological effects. It can act as an inhibitor of enzyme activity, as an antioxidant, and as a modulator of gene expression. Propionaldehyde has also been shown to have an anti-inflammatory effect in animal models. In addition, [(Propan-2-yl)oxy]acetaldehydeyde has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propionaldehyde has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively non-toxic compound and is readily available. Another advantage is that it has a low boiling point, which makes it easy to evaporate and use in various reactions. A limitation of [(Propan-2-yl)oxy]acetaldehydeyde is that it can react with a variety of compounds, which can lead to unwanted side reactions.
Direcciones Futuras
Propionaldehyde has potential applications in a variety of fields, including pharmaceuticals, biotechnology, and food science. In the pharmaceutical field, [(Propan-2-yl)oxy]acetaldehydeyde can be used as a reagent in the synthesis of new drugs and as an inhibitor of enzymes. In biotechnology, [(Propan-2-yl)oxy]acetaldehydeyde can be used to modify proteins and nucleic acids. In food science, [(Propan-2-yl)oxy]acetaldehydeyde can be used as a preservative and flavoring agent. In addition, [(Propan-2-yl)oxy]acetaldehydeyde can be used in the synthesis of polymers and copolymer systems. Further research is needed to explore the potential applications of [(Propan-2-yl)oxy]acetaldehydeyde.
Propiedades
IUPAC Name |
2-propan-2-yloxyacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)7-4-3-6/h3,5H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFJLDMQBUWNGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505657 |
Source


|
| Record name | [(Propan-2-yl)oxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Propan-2-yl)oxy]acetaldehyde | |
CAS RN |
77342-92-8 |
Source


|
| Record name | [(Propan-2-yl)oxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

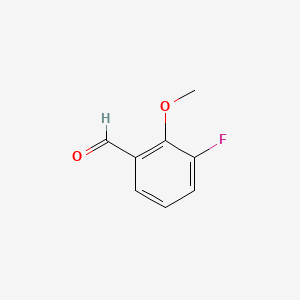
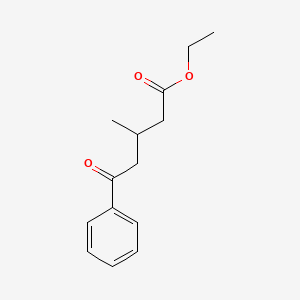
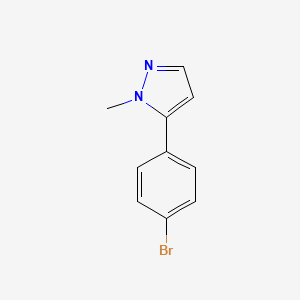
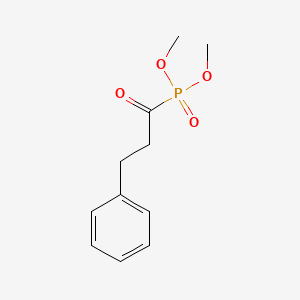
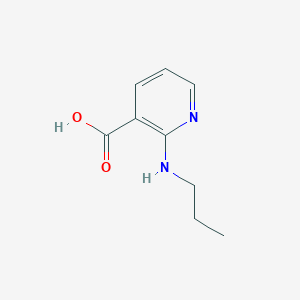
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
